An In-depth Technical Guide to 2,4-Dimethoxybenzaldehyde: Chemical Properties, Structure, and Synthesis
An In-depth Technical Guide to 2,4-Dimethoxybenzaldehyde: Chemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dimethoxybenzaldehyde is an aromatic aldehyde of significant interest in organic synthesis, serving as a versatile intermediate in the production of pharmaceuticals, fragrances, and other fine chemicals. Its chemical behavior is dictated by the interplay between the electron-donating methoxy (B1213986) groups and the electrophilic aldehyde functionality. This guide provides a comprehensive overview of its chemical and physical properties, detailed spectroscopic data, a robust experimental protocol for its synthesis via the Vilsmeier-Haack reaction, and a summary of its key reactivity and safety profile.
Chemical Structure and Identification
2,4-Dimethoxybenzaldehyde consists of a benzene (B151609) ring substituted with an aldehyde group (-CHO) at position 1, and two methoxy groups (-OCH₃) at positions 2 and 4. The methoxy groups are strong activating groups, donating electron density to the aromatic ring, which influences the reactivity of both the ring and the aldehyde group.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 2,4-dimethoxybenzaldehyde[1] |
| CAS Number | 613-45-6[1][2] |
| Molecular Formula | C₉H₁₀O₃[1] |
| SMILES | COC1=CC(=C(C=C1)C=O)OC[1] |
| InChI | 1S/C9H10O3/c1-11-8-4-3-7(6-10)9(5-8)12-2/h3-6H,1-2H3[1][2] |
| InChIKey | LWRSYTXEQUUTKW-UHFFFAOYSA-N[1][2] |
Physicochemical Properties
2,4-Dimethoxybenzaldehyde is a white to off-white crystalline solid at room temperature.[1] It exhibits low solubility in water but is soluble in common organic solvents.
Table 2: Quantitative Physicochemical Data
| Property | Value |
| Molecular Weight | 166.17 g/mol [1][2] |
| Appearance | White to off-white crystalline solid[1] |
| Melting Point | 67-72 °C[3] |
| Boiling Point | 165 °C @ 10 mmHg[2][3] |
| Density | ~1.114 g/mL |
Spectroscopic Data
The structure of 2,4-Dimethoxybenzaldehyde is well-characterized by standard spectroscopic techniques.
Table 3: Spectroscopic Data Summary
| Technique | Data |
| ¹H NMR | (CDCl₃, 89.56 MHz) δ (ppm): 10.28 (s, 1H, -CHO), 7.79 (d, 1H, Ar-H), 6.53 (d, 1H, Ar-H), 6.44 (s, 1H, Ar-H), 3.89 (s, 3H, -OCH₃), 3.86 (s, 3H, -OCH₃) |
| ¹³C NMR | (CDCl₃) δ (ppm): 188.9 (C=O), 165.5 (C-O), 162.3 (C-O), 130.1 (Ar C-H), 121.1 (Ar C), 106.0 (Ar C-H), 98.2 (Ar C-H), 55.8 (-OCH₃), 55.6 (-OCH₃) |
| FTIR | Wavenumber (cm⁻¹) ~2830, ~2730 (Aldehyde C-H stretch)~1680 (Strong, C=O stretch)~1600, ~1470 (Aromatic C=C stretch)~1270, ~1020 (Strong, C-O stretch) |
| Mass Spec. | m/z (abundance) 166 (100%, M⁺), 165 (78%), 149 (52%), 135 (28%), 121 (22%), 106 (23%), 92 (11%), 77 (19%) |
Synthesis Protocol: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich aromatic compounds like 1,3-dimethoxybenzene (B93181) to produce 2,4-dimethoxybenzaldehyde with high regioselectivity and yield.[4][5][6]
Experimental Protocol
Materials:
-
1,3-Dimethoxybenzene
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Sodium Acetate (B1210297) (NaOAc)
-
Deionized Water
-
Diethyl ether (Et₂O) or Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ice bath
Procedure:
-
Preparation of the Vilsmeier Reagent: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place anhydrous DMF (1.5 equivalents). Cool the flask in an ice bath to 0 °C. Slowly add POCl₃ (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30-60 minutes to ensure the complete formation of the electrophilic Vilsmeier reagent, which may appear as a pale yellow solid or thick solution.[4]
-
Formylation Reaction: Dissolve 1,3-dimethoxybenzene (1.0 equivalent) in a minimal amount of anhydrous DCM. Slowly add this solution to the pre-formed Vilsmeier reagent at 0 °C with continuous stirring. After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 6-8 hours.[7] Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up and Hydrolysis: Upon completion, cool the reaction mixture back to 0 °C in an ice bath. Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium acetate.[7] Stir vigorously for 15-30 minutes to hydrolyze the iminium intermediate.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer). Combine the organic extracts.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Product Isolation: The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by vacuum distillation to yield pure 2,4-dimethoxybenzaldehyde.[4]
References
- 1. 2,4-Dimethoxybenzaldehyde | C9H10O3 | CID 69175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-Dimethoxybenzaldehyde 98 613-45-6 [sigmaaldrich.com]
- 3. Benzaldehyde, 2,4-dimethoxy- [webbook.nist.gov]
- 4. benchchem.com [benchchem.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
